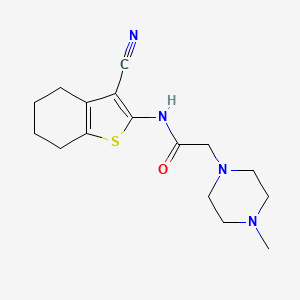![molecular formula C20H24N2O2 B2969987 (Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine CAS No. 2377922-87-5](/img/structure/B2969987.png)
(Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine: is an organic compound characterized by the presence of two ethoxyphenyl groups attached to a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine typically involves the condensation of 3-ethoxyacetophenone with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone intermediate. The reaction mixture is then subjected to reflux conditions to promote the formation of the desired (Z,E)-isomer.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine can undergo oxidation reactions to form corresponding azines or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives with different substituents.
Substitution: It can participate in substitution reactions where the ethoxyphenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products:
Oxidation: Formation of azines or other oxidized products.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones or other derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: (Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.
Biology and Medicine:
Antimicrobial Agents: Research is ongoing to evaluate the antimicrobial properties of this compound and its derivatives.
Drug Development: The compound is investigated for its potential as a lead compound in the development of new pharmaceuticals.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments with specific color properties.
Polymer Science: It is explored for its potential use in the development of new polymers with enhanced properties.
Mécanisme D'action
The mechanism of action of (Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
- (Z,E)-Bis[1-(4-ethoxyphenyl)ethylidene]hydrazine
- (Z,E)-Bis[1-(3-methoxyphenyl)ethylidene]hydrazine
- (Z,E)-Bis[1-(3-ethoxyphenyl)propylidene]hydrazine
Uniqueness:
- Structural Features: The presence of ethoxy groups at the 3-position of the phenyl rings imparts unique electronic and steric properties to the compound.
- Reactivity: The compound exhibits distinct reactivity patterns compared to its analogs, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
(Z)-1-(3-ethoxyphenyl)-N-[(E)-1-(3-ethoxyphenyl)ethylideneamino]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-5-23-19-11-7-9-17(13-19)15(3)21-22-16(4)18-10-8-12-20(14-18)24-6-2/h7-14H,5-6H2,1-4H3/b21-15-,22-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKPXBSWUJXJIT-KBNZVFGVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=NN=C(C)C2=CC(=CC=C2)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)/C(=N/N=C(/C)\C2=CC(=CC=C2)OCC)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-methylphenyl)methyl]-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2969904.png)
![1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2969906.png)






![N,1-dimethyl-3-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2969917.png)

![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one](/img/structure/B2969921.png)
![1-[4-(Trifluoromethyl)thiophen-2-yl]ethanol](/img/structure/B2969923.png)
![3,4,5-triethoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2969924.png)

